1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)ethanone
Description
The compound 1-(4-fluoro-3-methylphenyl)-2-((4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)ethanone features a thieno[2,3-d]pyrimidine core substituted with hydroxy (C4), methyl (C5 and C6), and thioether-linked ethanone moieties. The ethanone group is further substituted with a 4-fluoro-3-methylphenyl ring. Key attributes include:
Properties
IUPAC Name |
2-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-8-6-11(4-5-12(8)18)13(21)7-23-17-19-15(22)14-9(2)10(3)24-16(14)20-17/h4-6H,7H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORVUAXSEBCCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Thieno[2,3-d]pyrimidine Derivatives
Compound 1 : 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone ()
- Structural differences : Lacks the C4 hydroxy and C3 methyl groups on the aryl ring.
- 4-fluoro-3-methylphenyl) decreases steric bulk. Molecular weight: 332.41 g/mol .
Compound 2 : 3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one ()
- Structural differences: Features a saturated 3H,4H-thienopyrimidine ring with an ethyl substituent at N3.
- Implications : Ring saturation may enhance conformational rigidity, while the ethyl group increases lipophilicity. Molecular weight: ~404.47 g/mol (estimated) .
Compound 3 : 2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine ()
- Structural differences : Chlorine substituents at C2 and C4 instead of hydroxy and thioether groups.
Heterocyclic Modifications
Compound 4 : 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)thio]ethanone ()
- Structural differences: Replaces thienopyrimidine with an imidazo[1,2-a]pyridine core.
Compound 5 : 3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4-one ()
Physicochemical and Pharmacokinetic Trends
- Fluorine and Methyl Synergy : The 4-fluoro-3-methylphenyl group balances lipophilicity and steric effects compared to simpler 4-fluorophenyl analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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